2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazine-1-carboxamide
Description
2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazine-1-carboxamide is a triazine-based compound featuring a 1,3,5-triazine core substituted with an amino group at position 4, a phenyl group at position 6, and a hydrazine-carboxamide moiety at position 2 (Fig. 1).
Properties
CAS No. |
61452-88-8 |
|---|---|
Molecular Formula |
C10H11N7O |
Molecular Weight |
245.24 g/mol |
IUPAC Name |
[(4-amino-6-phenyl-1,3,5-triazin-2-yl)amino]urea |
InChI |
InChI=1S/C10H11N7O/c11-8-13-7(6-4-2-1-3-5-6)14-10(15-8)17-16-9(12)18/h1-5H,(H3,12,16,18)(H3,11,13,14,15,17) |
InChI Key |
PAISDBRGVHWVOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NNC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for 2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazine-1-carboxamide
Stepwise Preparation Method
Step 1: Synthesis of Arylbiguanide Hydrochloride Salts
- Reagents : Substituted aniline, dicyandiamide.
- Procedure : Substituted aniline reacts with dicyandiamide under acidic conditions to form arylbiguanide hydrochloride salts.
- Notes : This step is crucial for introducing the aryl substituent on the triazine ring.
Step 2: Formation of Triazine Carbohydrazide Intermediate
- Reagents : Arylbiguanide hydrochloride salts, sodium methoxide (NaOCH3), methanol (CH3OH), dimethyloxalate.
- Conditions : Neutralization of arylbiguanide salts with sodium methoxide in methanol, followed by refluxing with dimethyloxalate for approximately 3 hours.
- Outcome : Formation of an intermediate triazine carbohydrazide compound, which is isolated and recrystallized to enhance purity.
Step 3: Reaction with Phenylhydrazine to Yield Target Compound
- Reagents : Intermediate triazine carbohydrazide, phenylhydrazine.
- Solvent : Ethanol.
- Conditions : Refluxing the intermediate with phenylhydrazine in ethanol.
- Result : The final product, this compound, is obtained after purification.
Reaction Conditions and Optimization
| Step | Reagents & Conditions | Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Substituted aniline + dicyandiamide (acidic) | Variable | Room temp to reflux | Not specified | Formation of arylbiguanide salts |
| 2 | Arylbiguanide salts + NaOCH3 + CH3OH + dimethyloxalate | 3 h reflux | Reflux (~65-70°C) | Moderate to high | Intermediate isolated and recrystallized |
| 3 | Intermediate + phenylhydrazine + ethanol | Several hours | Reflux (~78°C) | High | Final product purified by recrystallization |
Analytical and Spectroscopic Characterization
The synthesized compounds are typically characterized by:
- FTIR Spectroscopy : Identification of characteristic functional groups, e.g., hydrazine (-NH-NH2) and carboxamide (C=O) stretches.
- NMR Spectroscopy : Confirmation of aromatic and triazine ring protons and substituents.
- Melting Point Determination : Purity assessment.
- Mass Spectrometry : Molecular weight confirmation.
These analyses confirm the successful synthesis of the target compound and its intermediates, as reported in related triazine derivative studies.
Research Outcomes and Applications
- The synthetic methodology outlined allows the preparation of triazine derivatives with potential biological activities such as antimicrobial, anticancer, and antimalarial effects.
- The compound this compound fits within this class and can be further functionalized or tested for pharmacological properties.
- Literature reports indicate that similar triazine carbohydrazides synthesized via this route show promising biological activities, supporting the relevance of this preparation method.
Comparative Notes on Alternative Synthetic Approaches
While the above method is the most documented for this compound class, other related triazine derivatives have been synthesized via:
- Reaction of 2-chloro-substituted intermediates with amines under reflux in tetrahydrofuran (THF).
- Condensation reactions involving hydrazino derivatives with isocyanates or acid anhydrides to form triazine rings.
However, these methods are less directly associated with the exact compound this compound and more relevant for structurally related analogues.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Cyanuric chloride in the presence of a base like sodium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazinecarboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or allosteric sites of enzymes. This binding can disrupt normal enzyme function, leading to the inhibition of metabolic pathways . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
N′-(4-(Arylamino)-6-(pyridin-2-ylamino)-1,3,5-triazin-2-yl)benzohydrazide ()
- Structure: Features a benzohydrazide group instead of hydrazine-carboxamide, with pyridin-2-ylamino and arylamino substituents.
- Activity : Demonstrates broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL), attributed to the pyridine and aryl groups enhancing membrane penetration .
- Key Difference : The benzohydrazide group may reduce solubility compared to the carboxamide in the target compound.
2-(4-(4-Methoxyphenyl)-6-phenyl-1,3,5-triazin-2-yl)phenol (OMNISTAB UV 325, )
2-(4-(4-(2-((7-Chloroquinolin-4-yl)amino)ethyl)piperazin-1-yl)-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)hydrazine-1-carboxamide ()
- Structure: Contains a piperazine-quinoline moiety and nitroaryl group.
- Potential Use: Likely designed for antimalarial or anticancer applications (quinoline derivatives inhibit heme polymerization).
- Key Difference : The bulky substituents may hinder blood-brain barrier penetration compared to the simpler phenyl group in the target compound .
Table 1: Comparative Analysis of Triazine Derivatives
Substituent Effects on Properties
- Amino Groups: Enhance solubility and hydrogen-bonding capacity (critical for antimicrobial activity in ) .
- Aromatic Groups (Phenyl/Quinoline): Improve lipid solubility and membrane interaction but may increase toxicity.
- Hydrazine-Carboxamide vs. Benzohydrazide : The former offers better metabolic stability due to reduced ester hydrolysis risk .
Research Findings and Implications
- Antimicrobial Potential: Triazine derivatives with amino and heteroaryl groups (e.g., pyridine in ) show promise for antibiotic development .
- Material Science Applications: Non-bioactive triazines (e.g., OMNISTAB UV 325) highlight the versatility of the triazine core in industrial chemistry .
- Synthetic Challenges: Bulky substituents (e.g., quinoline in ) complicate purification, necessitating advanced techniques like chiral chromatography (as in ) .
Biological Activity
2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazine-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| CAS No. | 61452-88-8 |
| Molecular Formula | C10H11N7O |
| Molecular Weight | 245.24 g/mol |
| IUPAC Name | [(4-amino-6-phenyl-1,3,5-triazin-2-yl)amino]urea |
| InChI Key | PAISDBRGVHWVOI-UHFFFAOYSA-N |
The compound features a triazine ring, which is known for its diverse reactivity and biological interactions. The presence of amino and hydrazine functional groups enhances its potential as an active pharmaceutical ingredient.
Synthesis Methods
The synthesis of 2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazinecarboxamide typically involves nucleophilic substitution reactions. A common method includes reacting cyanuric chloride with 4-amino-6-phenyl-1,3,5-triazine in the presence of a base such as sodium carbonate in solvents like dioxane or dichloroethane. This method allows for the formation of the desired hydrazinecarboxamide derivative with good yields.
Antimicrobial Activity
Research indicates that compounds similar to 2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazinecarboxamide exhibit significant antimicrobial properties. For instance, studies have shown that triazine derivatives can inhibit bacterial growth effectively against strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial DNA replication or interference with metabolic pathways critical for survival.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this hydrazine derivative. For example:
- In Vitro Studies : A series of triazine derivatives were tested against various cancer cell lines. One notable compound demonstrated a GI50 value of M against melanoma cells (MALME-3 M), indicating potent antitumor activity .
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. By binding to specific sites on these enzymes, the compound can effectively disrupt normal cellular functions leading to apoptosis in cancer cells.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in PubMed evaluated the anticancer activity of various triazine derivatives synthesized from 2-(4-amino-6-phenytriazine). The results demonstrated that specific derivatives exhibited remarkable activity against melanoma cell lines, suggesting that structural modifications can significantly enhance biological activity .
Case Study 2: Antimicrobial Screening
Another study assessed the antimicrobial properties of synthesized triazine compounds using the agar diffusion method against multiple bacterial strains. The results showed varying degrees of inhibition, with some derivatives proving more effective than standard antibiotics .
The biological activity of 2-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)hydrazinecarboxamide is primarily attributed to its ability to interact with biological macromolecules:
- Enzyme Inhibition : The compound may inhibit enzymes by binding at active or allosteric sites, disrupting their normal function.
- DNA Interaction : Similar triazine compounds have been shown to bind DNA or interfere with DNA replication processes in microbial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
